2-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide is an organic compound that features a trifluoromethyl group, a chloro substituent, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride with methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, and ethanol are frequently used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which are known to inhibit bacterial growth by targeting dihydropteroate synthase .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)benzenesulfonamide
- N-methyl-5-(trifluoromethyl)benzenesulfonamide
- 2-chloro-N-methylbenzenesulfonamide
Uniqueness
2-chloro-N-methyl-5-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the chloro group provides a site for further chemical modification .
Properties
IUPAC Name |
2-chloro-N-methyl-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECZBOAPBVWGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.